Ethyl 3-amino-4-fluorobenzoate
Overview
Description
Ethyl 3-amino-4-fluorobenzoate is a clear colorless liquid . It has a molecular formula of C9H10FNO2 and an average mass of 183.180 Da .
Synthesis Analysis
The synthesis of Ethyl 3-amino-4-fluorobenzoate involves the reaction of 4-fluoronitrobenzene with ethyl chloroformate in the presence of a base such as sodium hydride, potassium carbonate, or triethylamine . The reaction progress is checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-4-fluorobenzoate consists of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The structure is characterized by the presence of an ethyl ester group attached to a fluorobenzoate core.Chemical Reactions Analysis
Ethyl 3-amino-4-fluorobenzoate is involved in various chemical reactions. For instance, it causes N-arylation of 5-methoxyindole in the presence of 18-crown-6 using microwave-assisted technology .Physical And Chemical Properties Analysis
Ethyl 3-amino-4-fluorobenzoate has a molecular weight of 183.18 . It is a clear colorless liquid . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.662 mg/ml .Scientific Research Applications
Platelet Aggregation Inhibition : A study by Hayashi et al. (1998) discusses a compound (NSL-96184) derived from Ethyl 3-amino-4-fluorobenzoate, which acts as a potent and orally active fibrinogen receptor antagonist. This compound showed promise in inhibiting human platelet aggregation and could have potential in antithrombotic treatment.
Fluorophore Application in Biochemistry and Medicine : Research by Aleksanyan and Hambardzumyan (2013) highlighted the use of quinoline derivatives, including compounds related to Ethyl 3-amino-4-fluorobenzoate, as efficient fluorophores. These are used in studying various biological systems and are important in the search for new sensitive and selective compounds.
Protein Labeling in Medical Imaging : A study by Tang et al. (2008) describes the synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a compound derived from Ethyl 3-amino-4-fluorobenzoate, used for labeling proteins in medical imaging. This compound was utilized for the fluorobenzoylation of Avastin's α-amino groups, indicating its application in developing radiopharmaceuticals.
- showed inhibitory activity against Mycobacterium tuberculosis, suggesting potential use in developing antituberculosis drugs.
Crystal Structure Analysis : A structural analysis by Dehua and Xiaoyan (2008) on a derivative of Ethyl 3-amino-4-fluorobenzoate, provided insights into its molecular conformation, which is significant for understanding the compound’s interactions and potential applications in medicinal chemistry.
Environmental Fate of UV Filters : A study by Li et al. (2017) investigated Ethyl-4-aminobenzoate, a compound structurally similar to Ethyl 3-amino-4-fluorobenzoate. This research explored its environmental behavior and transformation products, which is crucial for understanding the environmental impact of such compounds used in sunscreens and anesthetic ointments.
Alzheimer’s Disease Treatment : Czarnecka et al. (2017) synthesized derivatives of 9-amino-1,2,3,4-tetrahydroacridine with a fluorobenzoic acid moiety, showing inhibition of cholinesterases and β-amyloid aggregation, indicating potential for Alzheimer's disease treatment (Czarnecka et al., 2017).
Safety And Hazards
Ethyl 3-amino-4-fluorobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
ethyl 3-amino-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJOTWKQZHOXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593524 | |
Record name | Ethyl 3-amino-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-fluorobenzoate | |
CAS RN |
455-75-4 | |
Record name | Ethyl 3-amino-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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